3-(methylthio)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(methylthio)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a compound with a molecular formula of C22H22N4O2S. This compound is a potential drug candidate that has been studied for its potential therapeutic effects.
Scientific Research Applications
Anti-Inflammatory and Anti-Cancer Agents
The synthesis and evaluation of molecules with similar structures to "3-(methylthio)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide" have been explored for potential anti-inflammatory and anti-cancer activities. For example, Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate to explore novel anti-inflammatory agents, drawing upon structural similarities to known anti-inflammatory compounds (Moloney, 2001). Similarly, Zhou et al. (2008) described the synthesis and biological evaluation of a selective small molecule histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug (Zhou et al., 2008).
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of compounds with structural elements akin to the target molecule, providing insights into their chemical properties and potential applications. Kumara et al. (2017) synthesized new pyrazole derivatives and characterized them using X-ray diffraction, highlighting their potential in supramolecular chemistry (Kumara et al., 2017). Mocilac et al. (2010) conducted a synthesis, structural, and conformational analysis of a 3 x 3 isomer grid based on nine Methyl-N-(pyridyl)benzamides, examining the impact of substitution patterns on molecular conformations and interactions (Mocilac et al., 2010).
Novel Synthetic Routes and Functionalization Reactions
Research has also been directed towards developing novel synthetic routes and functionalization reactions for related compounds, which could be applicable to "3-(methylthio)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide." Oliveira et al. (2007) reported the synthesis of pyrrolidine-substituted benzamides via iodocyclization, demonstrating a straightforward method for obtaining such compounds in good yields (Oliveira et al., 2007).
Antiviral Activities
Additionally, research into benzamide-based derivatives has shown potential antiviral activities, indicating the broader pharmacological relevance of this compound class. Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus activities (Hebishy et al., 2020).
properties
IUPAC Name |
3-methylsulfanyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-24-16-5-2-4-14(9-16)18(23)20-11-13-8-15(12-19-10-13)21-7-3-6-17(21)22/h2,4-5,8-10,12H,3,6-7,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPLRZCBUBXVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.